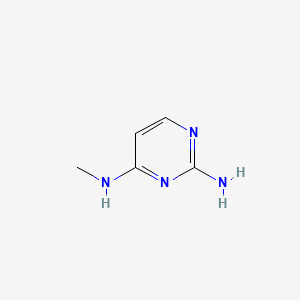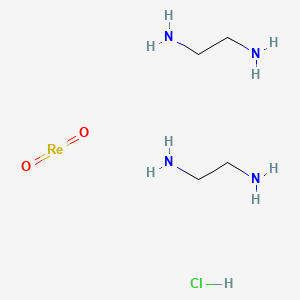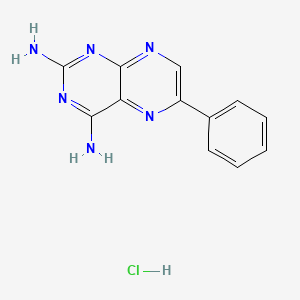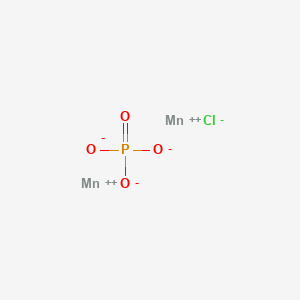![molecular formula C24H20N4O2 B577361 N-[4-(5-Ciclopropanocarboxamido-1H-bencimidazol-2-YL)fenil]benzamida CAS No. 1261268-99-8](/img/structure/B577361.png)
N-[4-(5-Ciclopropanocarboxamido-1H-bencimidazol-2-YL)fenil]benzamida
Descripción general
Descripción
“N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide” (CAS# 1261268-99-8) is a research chemical with a molecular weight of 396.44 and a molecular formula of C24H20N4O2 . It has diverse applications in scientific research and exhibits promising properties for drug development, material synthesis, and biological studies.
Molecular Structure Analysis
The compound has a complex structure with a benzimidazole ring attached to a phenyl ring via a carbonyl group. The benzimidazole ring is also attached to a cyclopropane ring via a carbonyl group .Physical and Chemical Properties Analysis
The compound has a LogP value of 4.97670, indicating its lipophilicity. It has a complexity of 623 and a topological polar surface area of 86.9 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
Este compuesto se ha identificado como un potente inhibidor dual de AChE/GSK3β para el tratamiento de la enfermedad de Alzheimer . Significativamente aumenta el nivel de acetilcolina en el cerebro sin afectar el del intestino . Se espera que esta ventaja reduzca los efectos secundarios periféricos causados por la donepezil, un fármaco de primera línea para el tratamiento de la enfermedad de Alzheimer .
Efectos neuroprotectores
Se ha informado que el compuesto tiene efectos neuroprotectores . Mejora los niveles de acetilcolina y sinaptofisina en el cerebro . Estos efectos son beneficiosos para la mejora del deterioro cognitivo .
Intermediario orgánico
“N-[4-(5-Ciclopropanocarboxamido-1H-bencimidazol-2-YL)fenil]benzamida” es un intermedio orgánico con grupos borato y sulfonamida . Se puede sintetizar a través de reacciones nucleofílicas y de amidación .
Análisis cristalográficos y conformacionales
La estructura de este compuesto se ha caracterizado mediante RMN de 1H y 13C, IR, MS y difracción de rayos X de monocristal . Estas técnicas permiten análisis cristalográficos y conformacionales detallados
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase .
Biochemical Pathways
The activation of glucokinase by N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide affects the glycolysis pathway . Glucokinase catalyzes the first step in glycolysis, the conversion of glucose to glucose-6-phosphate. This step is critical for controlling the rate of glucose metabolism. By enhancing the activity of glucokinase, the compound increases the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels .
Result of Action
The activation of glucokinase by N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide leads to significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a chronic disease characterized by high blood glucose levels .
Análisis Bioquímico
Biochemical Properties
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide plays a significant role in biochemical reactions, particularly as an allosteric activator of human glucokinase . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, a crucial step in glycolysis. The interaction between N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide and glucokinase enhances the enzyme’s catalytic activity, leading to increased glucose metabolism. This interaction is primarily mediated through hydrogen bonding with specific residues in the allosteric site of glucokinase .
Cellular Effects
The effects of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor growth .
Molecular Mechanism
At the molecular level, N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide exerts its effects through several mechanisms. It binds to the allosteric site of glucokinase, enhancing its activity and promoting glucose metabolism . Additionally, this compound interacts with various proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The binding interactions with these biomolecules are mediated through hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complexes and facilitate their biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained activation of glucokinase and prolonged inhibition of cancer cell proliferation . The effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide vary with different dosages in animal models. At low to moderate doses, the compound effectively activates glucokinase and inhibits cancer cell proliferation without causing significant toxicity . At high doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is involved in several metabolic pathways, primarily those related to glucose metabolism. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and subsequent energy production . Additionally, it interacts with other enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s overall biochemical activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution and localization of this compound are crucial for its activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in glucose metabolism and cell signaling . The presence of specific targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(16-4-2-1-3-5-16)25-18-10-8-15(9-11-18)22-27-20-13-12-19(14-21(20)28-22)26-24(30)17-6-7-17/h1-5,8-14,17H,6-7H2,(H,25,29)(H,26,30)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMROEKCUDPNHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139483 | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-99-8 | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B577280.png)







![(3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B577296.png)

